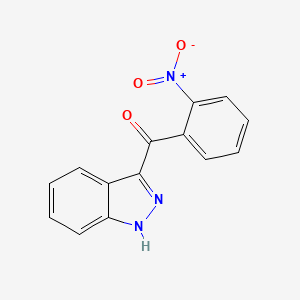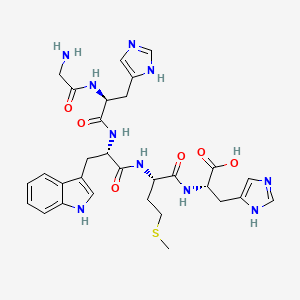
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl typically involves the introduction of fluorine atoms into an organic framework. One common method is the reaction of a hexylamine derivative with a fluorinating agent under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must ensure the safety and containment of fluorine gas, which is highly toxic and corrosive.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity due to the presence of fluorine atoms, which can influence enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl involves its interaction with molecular targets through the influence of fluorine atoms. Fluorine’s high electronegativity can affect the compound’s binding affinity to enzymes and receptors, altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)amine
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)alcohol
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)ketone
Uniqueness
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl is unique due to the presence of the carbonimidoyl group, which can impart distinct reactivity and properties compared to other similar fluorinated compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
142030-27-1 |
|---|---|
Formule moléculaire |
C7H4Cl2F9N |
Poids moléculaire |
344.00 g/mol |
Nom IUPAC |
1,1-dichloro-N-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)methanimine |
InChI |
InChI=1S/C7H4Cl2F9N/c8-3(9)19-2-1-4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2H2 |
Clé InChI |
KHEZQPBUHOLTCH-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)

![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)



![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)

